(3aR,8aS)-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole
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Overview
Description
(3aR,8aS)-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole is a complex organic compound featuring a unique structure that combines a pyridine ring with an indeno-oxazole framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,8aS)-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole typically involves multi-step organic reactions. One common approach is the cyclization of a precursor molecule containing both pyridine and indeno-oxazole moieties under specific conditions. The reaction often requires the use of catalysts, such as transition metals, to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(3aR,8aS)-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The pyridine ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction can produce simpler, reduced forms of the compound .
Scientific Research Applications
(3aR,8aS)-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of (3aR,8aS)-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indeno-oxazole derivatives and pyridine-containing molecules. Examples include:
- 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
- Various pyridine derivatives used in medicinal chemistry .
Uniqueness
What sets (3aR,8aS)-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole apart is its unique combination of structural features, which confer specific chemical and biological properties.
Properties
IUPAC Name |
(3aS,8bR)-2-[6-(dicyclohexylmethyl)pyridin-2-yl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N2O/c1-3-10-19(11-4-1)26(20-12-5-2-6-13-20)23-16-9-17-24(29-23)28-30-27-22-15-8-7-14-21(22)18-25(27)31-28/h7-9,14-17,19-20,25-27H,1-6,10-13,18H2/t25-,27+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFPKKSNTLLOOKX-AHKZPQOWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C2CCCCC2)C3=CC=CC(=N3)C4=NC5C(O4)CC6=CC=CC=C56 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C(C2CCCCC2)C3=CC=CC(=N3)C4=N[C@H]5[C@@H](O4)CC6=CC=CC=C56 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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